4-Fluorophenyl Methyl Sulfone-d4
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Overview
Description
4-Fluorophenyl Methyl Sulfone-d4 is a deuterated derivative of 4-Fluorophenyl Methyl Sulfone. It is a chemical compound with the molecular formula C7H3D4FO2S and a molecular weight of 178.22 . This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
The synthesis of 4-Fluorophenyl Methyl Sulfone-d4 involves several steps. One common method is the oxidation of 4-Fluorophenyl Methyl Sulfide using an oxidizing agent such as hydrogen peroxide or sodium periodate . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Fluorophenyl Methyl Sulfone-d4 undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluorophenyl Methyl Sulfone-d4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorophenyl Methyl Sulfone-d4 involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluorophenyl Methyl Sulfone-d4 is unique due to its deuterated nature, which makes it useful in studies involving isotopic labeling. Similar compounds include:
4-Fluorophenyl Methyl Sulfone: The non-deuterated version with similar chemical properties but different applications in isotopic studies.
4-Fluorophenyl Methyl Sulfide: The precursor in the synthesis of the sulfone, with different reactivity and applications.
Other Fluorophenyl Sulfones: Compounds with varying substituents on the phenyl ring, leading to different chemical and biological properties.
These comparisons highlight the unique properties and applications of this compound in scientific research.
Properties
CAS No. |
1189981-42-7 |
---|---|
Molecular Formula |
C7H7FO2S |
Molecular Weight |
178.214 |
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-methylsulfonylbenzene |
InChI |
InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
DPJHZJGAGIWXTD-QFFDRWTDSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)F |
Synonyms |
1-Fluoro-4-(methylsulfonyl)benzene-d4; p-Fluorophenyl Methyl Sulfone-d4; 1-Fluoro-4-methanesulfonylbenzene-d4; 4-Methylsulfonyl-1-fluorobenzene-d4; Methyl 4-Fluorophenyl-d4 Sulfone; NSC 226256-d4; p-Fluorophenyl-d4 Methyl Sulfone; |
Origin of Product |
United States |
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